molecular formula C14H16N2O2 B8644017 3,5-Dimethyl-1-(p-tolyl)-pyrazol-4acetic acid

3,5-Dimethyl-1-(p-tolyl)-pyrazol-4acetic acid

Cat. No. B8644017
M. Wt: 244.29 g/mol
InChI Key: DONZROCEKYMCPK-UHFFFAOYSA-N
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Patent
US04146721

Procedure details

8.2 grams of the 3,5-dimethyl-1-(p-tolyl)pyrazol-4-acetic acid-ethyl ester, produced by the method of Example (4a), were mixed with a solution of 2.5 grams potassium hydroxide in 15 milliliters water and 15 milliliters ethanol, and the ester saponified and the free acid isolated by the method described in Example (1b). 6.0 grams of 3,5-dimethyl-1-(p-tolyl)-pyrazol-4acetic acid, melting at 119°-121° C. were obtained, representing a yield of 82%.
Name
3,5-dimethyl-1-(p-tolyl)pyrazol-4-acetic acid-ethyl ester
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:20])[CH2:5][C:6]1[C:7]([CH3:19])=[N:8][N:9]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)[C:10]=1[CH3:11])C.[OH-].[K+]>O.C(O)C>[CH3:19][C:7]1[C:6]([CH2:5][C:4]([OH:20])=[O:3])=[C:10]([CH3:11])[N:9]([C:12]2[CH:13]=[CH:14][C:15]([CH3:18])=[CH:16][CH:17]=2)[N:8]=1 |f:1.2|

Inputs

Step One
Name
3,5-dimethyl-1-(p-tolyl)pyrazol-4-acetic acid-ethyl ester
Quantity
8.2 g
Type
reactant
Smiles
C(C)OC(CC=1C(=NN(C1C)C1=CC=C(C=C1)C)C)=O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the free acid isolated by the method

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C(=C1CC(=O)O)C)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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